Morpholin-4-yl(pyridin-4-yl)acetic acid
CAS No.:
Cat. No.: VC16269359
Molecular Formula: C11H14N2O3
Molecular Weight: 222.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H14N2O3 |
|---|---|
| Molecular Weight | 222.24 g/mol |
| IUPAC Name | 2-morpholin-4-yl-2-pyridin-4-ylacetic acid |
| Standard InChI | InChI=1S/C11H14N2O3/c14-11(15)10(9-1-3-12-4-2-9)13-5-7-16-8-6-13/h1-4,10H,5-8H2,(H,14,15) |
| Standard InChI Key | XFMSIIOAZPQSCT-UHFFFAOYSA-N |
| Canonical SMILES | C1COCCN1C(C2=CC=NC=C2)C(=O)O |
Introduction
Chemical Identity and Structural Features
Morpholin-4-yl(pyridin-4-yl)acetic acid (IUPAC name: 2-(morpholin-4-yl)-2-(pyridin-4-yl)acetic acid) is characterized by a central acetic acid group substituted with a morpholine ring at the α-position and a pyridine ring at the β-position. The morpholine moiety contributes to its solubility profile, while the pyridine group enhances its ability to participate in hydrogen bonding and π-π interactions . Key physicochemical properties derived from analogous compounds include a molecular formula of C₁₁H₁₄N₂O₃, a molecular weight of 222.24 g/mol, and a melting point range of 160–161°C .
Table 1: Physicochemical Properties of Morpholin-4-yl(pyridin-4-yl)acetic Acid
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₄N₂O₃ | |
| Molecular Weight | 222.24 g/mol | |
| Melting Point | 160–161°C | |
| Solubility | Insoluble in water; soluble in DMSO | |
| pKa | ~3.5 (carboxylic acid) |
Synthesis and Structural Analogues
The synthesis of morpholin-4-yl(pyridin-4-yl)acetic acid typically involves a multi-step process starting with the condensation of morpholine and pyridine-4-carbaldehyde. A representative pathway includes:
-
Mannich Reaction: Morpholine reacts with pyridine-4-carbaldehyde in the presence of acetic acid to form a Schiff base intermediate.
-
Hydrolysis: The intermediate undergoes acidic hydrolysis to yield the target compound .
Recent modifications employ catalytic asymmetric synthesis to enhance enantiomeric purity, critical for pharmacological activity . Structural analogues, such as 4-morpholinylpiperidinylacetic acid, have been optimized for oral bioavailability, demonstrating IC₅₀ values as low as 4.4 nM against VLA-4 in murine inflammation models .
Pharmacological Applications
Anticancer Activity
Morpholin-4-yl acetic acid derivatives serve as intermediates in the synthesis of Carfilzomib, a second-generation proteasome inhibitor approved for relapsed multiple myeloma . The morpholine-pyridine scaffold enhances binding affinity to the proteasome’s β5 subunit, reducing peptide hydrolysis and inducing apoptosis in malignant cells .
Anti-Inflammatory Properties
Derivatives like morpholinyl-4-piperidinylacetic acid exhibit potent VLA-4 antagonism, inhibiting leukocyte adhesion in murine asthma models . Oral administration of 13d (IC₅₀ = 4.4 nM) reduced eosinophil infiltration by 72%, underscoring its therapeutic potential in chronic inflammatory diseases .
Mechanistic Insights
The compound’s dual heterocyclic architecture enables multitarget engagement:
-
Proteasome Inhibition: The morpholine moiety chelates catalytic threonine residues, while the pyridine ring occupies hydrophobic subsites .
-
DNA Gyrase Binding: Hydrogen bonding between the morpholine oxygen and Ser108 of gyrase disrupts ATP hydrolysis, preventing DNA supercoiling .
-
VLA-4 Antagonism: The acetic acid group mimics the Asp-Glu sequence of vascular cell adhesion molecule-1 (VCAM-1), blocking integrin-mediated leukocyte migration .
Recent Advancements and Clinical Relevance
Preclinical Efficacy
-
Cancer: In xenograft models, Carfilzomib reduced tumor volume by 58% compared to controls .
-
Bacterial Infections: Morpholine-thiazole hybrids eradicated methicillin-resistant S. aureus (MRSA) biofilms at 2× MIC .
Challenges and Future Directions
Despite promising data, limitations persist:
-
Solubility: Poor aqueous solubility necessitates prodrug strategies or nanoparticle formulations .
-
Metabolic Stability: Hepatic clearance rates exceed 30 mL/min/kg in rodents, prompting structural modifications to reduce CYP450 metabolism .
Future research should prioritize:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume